1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
Molecular Formula and Connectivity
The compound’s molecular formula is C$${11}$$H$${16}$$FNO$$2$$·HCl , corresponding to a molecular weight of 249.71 g/mol (free base: 213.25 g/mol; HCl: 36.46 g/mol). The core structure consists of a phenethylamine backbone with a fluorine atom at the phenyl ring’s 3-position and a 2-methoxyethoxy group at the 2-position (Figure 1). The ethylamine side chain (–CH$$2$$CH$$2$$NH$$2$$) is attached to the phenyl ring’s 1-position, forming a secondary amine that is protonated in the hydrochloride salt.
Table 1: Key molecular parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C$${11}$$H$${16}$$FNO$$_2$$·HCl | |
| Molecular weight | 249.71 g/mol | |
| XLogP3 | 1.8 (predicted) |
Stereochemical Analysis
The ethylamine side chain lacks chiral centers due to its linear –CH$$2$$CH$$2$$– configuration, rendering the compound achiral. However, the 2-methoxyethoxy substituent introduces conformational flexibility. The methoxy group (–OCH$$3$$) and ethylene oxide (–OCH$$2$$CH$$_2$$O–) moieties adopt staggered conformations to minimize steric hindrance, as evidenced by density functional theory (DFT) calculations on analogous compounds. The fluorine atom’s electronegativity further polarizes the phenyl ring, stabilizing ortho and meta substituent interactions.
Properties
IUPAC Name |
1-[3-fluoro-2-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2.ClH/c1-8(13)9-4-3-5-10(12)11(9)15-7-6-14-2;/h3-5,8H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHPHMUBIKSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride is a synthetic organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound belongs to the class of phenethylamines, characterized by a phenyl group substituted with various functional groups, which can influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A fluorine atom at the para position of the phenyl ring.
- A methoxyethoxy group , which enhances solubility and potentially alters the compound's interaction with biological targets.
Chemical Formula
- Molecular Formula : C12H16ClFNO3
- Molecular Weight : 273.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist, modulating neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The presence of the fluorine atom is believed to enhance binding affinity, while the methoxy group can improve lipophilicity, facilitating better cell membrane penetration.
In Vitro Studies
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of growth:
- E. coli : MIC = 0.0195 mg/mL
- Bacillus subtilis : MIC = 0.0048 mg/mL
- Candida albicans : MIC = 0.0048 mg/mL
- Cytotoxicity : Cytotoxic assays reveal that the compound may induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Neuropharmacological Effects : The compound's interaction with serotonin receptors has been investigated, showing promise for mood regulation and anxiety treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated significant antimicrobial activity, supporting its use as a potential antibiotic agent.
- Neuropharmacological Study : Research involving animal models indicated that the compound could reduce anxiety-like behaviors, suggesting its application in treating anxiety disorders.
Comparison with Similar Compounds
Substituent Position and Type
Key analogs are compared in Table 1 based on substituent patterns and molecular properties.
Table 1: Structural Comparison of Ethylamine Derivatives
Key Observations :
- Fluorine vs.
- 2-Methoxyethoxy Group : This substituent increases hydrophilicity compared to simpler methoxy groups, as seen in Venlafaxine HCl, which has a 4-methoxy group but lacks the ethoxy extension .
- Primary vs. Secondary Amines : The primary amine in 1-[2-(2-methoxyethoxy)phenyl]methanamine HCl may exhibit higher solubility but lower membrane permeability than the secondary amine in the target compound .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Sigma(1) Receptor Ligands: Derivatives like (-)-6d (NE-537) and (-)-6i (NE-535) in demonstrate that alkylation of the ethylamine chain and methoxy/aryloxy substituents enhance sigma(1) receptor affinity.
- Chirality Effects : (1R)-1-(4-Fluoro-3-methylphenyl)ethylamine HCl (CAS 1213096-70-8) highlights the importance of stereochemistry in pharmacological profiles. The target compound’s stereochemical configuration (if chiral) could similarly influence activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
The target compound’s 2-methoxyethoxy group likely improves aqueous solubility compared to trifluoromethyl-substituted analogs (e.g., 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl) but reduces lipophilicity relative to Venlafaxine HCl .
Q & A
Q. What are the critical parameters for optimizing the synthesis yield of 1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride?
Methodological Answer: The synthesis involves multi-step reactions where temperature, pH, and solvent selection are critical. For example:
- Reduction steps require precise temperature control (e.g., 0–5°C for nitro group reduction) to prevent side reactions .
- pH adjustments during amine salt formation (e.g., using HCl) ensure high purity (>95%) .
- Inert atmospheres (N₂/Ar) prevent oxidation of intermediates, particularly for fluorinated aromatic systems .
Table 1: Key Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Reduction | Temperature | 0–5°C | Prevents by-products |
| Amine salt formation | pH | 2–3 (HCl) | Maximizes crystallinity |
| Etherification | Solvent | Ethanol/THF | Enhances solubility |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C3, methoxyethoxy at C2) and confirms ethylamine chain integrity. ¹⁹F NMR validates fluorination .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline hydrochloride salts .
Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability :
- Store at -20°C under inert gas to prevent hydrolysis of the methoxyethoxy group .
- Avoid prolonged exposure to light, as UV degradation of the fluorophenyl moiety has been observed .
Advanced Research Questions
Q. How can discrepancies in reported receptor binding affinities for this compound be resolved?
Methodological Answer: Contradictions in binding data (e.g., serotonin vs. dopamine receptors) often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 for GPCRs) and radioligand concentrations .
- Structural Isomerism : Use chiral HPLC to separate enantiomers, as the (S)-isomer may show higher 5-HT₂A affinity .
- Computational Docking : Compare binding poses using molecular dynamics simulations to identify key interactions (e.g., fluorine’s electrostatic effects) .
Table 2: Comparative Receptor Affinity Data
| Receptor | Kₐ (nM) | Assay Type | Reference Structure |
|---|---|---|---|
| 5-HT₂A | 15 ± 2 | Radioligand | Fluorine at C3 |
| D₂ | 120 ± 15 | Functional cAMP | Methoxyethoxy at C2 |
Q. What computational strategies predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSAR Models : Use descriptors like logP (calculated: 2.1) and topological polar surface area (TPSA: 45 Ų) to predict BBB permeability .
- MD Simulations : Simulate lipid bilayer interactions to assess passive diffusion rates .
- In Silico Metabolism : Predict CYP450-mediated degradation using software like Schrödinger’s BioLuminate .
Q. How do structural modifications (e.g., replacing methoxyethoxy with ethoxy) impact biological activity?
Methodological Answer:
- Synthetic Comparisons : Replace methoxyethoxy with ethoxy via nucleophilic substitution (K₂CO₃, DMF, 80°C) .
- Activity Shifts :
Q. What strategies mitigate toxicity risks identified in preliminary in vitro studies?
Methodological Answer:
- Cytotoxicity Screening : Use HepG2 cells to assess hepatotoxicity (IC₅₀ > 50 μM recommended) .
- Metabolite Profiling : Identify toxic metabolites (e.g., fluoroacetate) via LC-MS/MS and redesign to block metabolic hotspots .
- Chelation : Introduce steric hindrance near the ethylamine group to reduce off-target interactions with metal ions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
